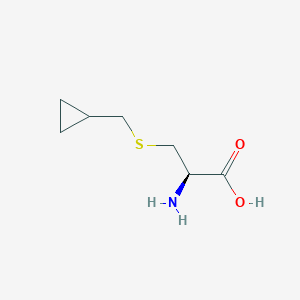

R-2-Amino-3-cyclopropylmethylsulfanyl-propionic acid

Description

R-2-Amino-3-cyclopropylmethylsulfanyl-propionic acid is a non-proteinogenic amino acid characterized by a cyclopropylmethylsulfanyl (-SCH₂C₃H₅) substituent at the β-carbon of its alanine backbone.

Properties

IUPAC Name |

(2R)-2-amino-3-(cyclopropylmethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c8-6(7(9)10)4-11-3-5-1-2-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOBZJBDQBTDKS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of R-2-Amino-3-cyclopropylmethylsulfanyl-propionic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylmethyl bromide and L-cysteine.

Reaction Conditions: The reaction involves the nucleophilic substitution of the bromide group in cyclopropylmethyl bromide with the thiol group in L-cysteine, forming the cyclopropylmethylsulfanyl group.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

R-2-Amino-3-cyclopropylmethylsulfanyl-propionic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the carboxylic acid group, to form alcohols using reducing agents like lithium aluminum hydride.

Substitution: The amino and sulfanyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biochemical Applications

1. Neuropharmacology

R-2-Amino-3-cyclopropylmethylsulfanyl-propionic acid has been studied for its potential role as a modulator of neurotransmitter systems. Its structural similarity to amino acids suggests it may interact with glutamate receptors, which are crucial in synaptic transmission and plasticity.

Case Study: Glutamate Receptor Modulation

A study indicated that compounds similar to this compound can act as antagonists at metabotropic glutamate receptors. This action could have implications for treating neurodegenerative diseases such as Alzheimer's, where glutamate dysregulation is a concern .

2. Antioxidant Properties

Research has demonstrated that compounds containing sulfur can exhibit antioxidant activities. This compound may help mitigate oxidative stress in cells, potentially offering protective effects against cellular damage.

Case Study: Cellular Protection

In vitro studies showed that similar sulfur-containing compounds reduced oxidative stress markers in neuronal cell lines exposed to toxic agents. This suggests a protective role that could be further explored for therapeutic applications .

Medicinal Applications

1. Drug Development

The unique structure of this compound positions it as a candidate for drug development. Its ability to modulate neurotransmitter systems and exert antioxidant effects makes it a potential lead compound for various neurological disorders.

Potential Therapeutic Uses:

- Treatment of neurodegenerative diseases (e.g., Alzheimer's disease)

- Management of mood disorders by modulating glutamatergic signaling

- Antioxidant therapies for age-related conditions

2. Synthesis and Formulation

Recent advancements in synthetic methodologies have facilitated the production of this compound, enabling its incorporation into pharmaceutical formulations. The one-pot synthesis methods reported enhance yield and simplify the production process, making it more feasible for large-scale applications .

Mechanism of Action

The mechanism by which R-2-Amino-3-cyclopropylmethylsulfanyl-propionic acid exerts its effects involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Cysteine (2-Amino-3-sulfanylpropanoic acid)

- Structure : Features a sulfhydryl (-SH) group at the β-carbon.

- Key Differences: The sulfhydryl group in cysteine is highly reactive, participating in disulfide bond formation and redox reactions, whereas the thioether (-S-) in the target compound is less reactive.

- Molecular Weight : 121.16 g/mol (cysteine) vs. ~193.23 g/mol (target compound).

(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid

- Structure : Substituted with a pyridin-3-yl group at the β-carbon.

- Molecular Weight : 166.18 g/mol.

Sulfonamide Derivatives (e.g., 3-(N-methylmethanesulfonamido)propanoic Acid)

- Structure : Contains a sulfonamide (-SO₂NH-) group.

- Key Differences : Sulfonamides are electron-withdrawing and capable of hydrogen bonding, unlike the thioether in the target compound. This affects acidity (pKa) and solubility, with sulfonamides generally being more acidic .

Physicochemical and Pharmacological Properties

Receptor Interaction Hypotheses

- Glutamate Receptor Modulation: Ionotropic glutamate receptors (AMPA, NMDA) require specific substituents for agonist/antagonist activity. The cyclopropylmethylsulfanyl group’s bulk and rigidity may hinder binding to AMPA receptors, which prefer smaller substituents like those in AMPA (e.g., isoxazole). However, it could act as a partial agonist or allosteric modulator at kainate or metabotropic receptors .

Biological Activity

R-2-Amino-3-cyclopropylmethylsulfanyl-propionic acid (R-CMSPA) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of immunomodulation and therapeutic applications. This article reviews the biological activity of R-CMSPA, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

R-CMSPA is characterized by its unique cyclopropylmethylsulfanyl group attached to a propionic acid backbone. This structure is significant for its interaction with various biological targets, particularly in the modulation of immune responses and potential therapeutic applications.

R-CMSPA exhibits several mechanisms through which it exerts its biological effects:

Table 1: Summary of Biological Activities of R-CMSPA

Case Study 1: Immunomodulatory Effects

In a controlled study involving PBMC cultures, R-CMSPA was administered at varying concentrations. Results demonstrated a significant increase in IL-10 levels at lower doses, indicating its potential use in managing chronic inflammatory conditions. Conversely, higher doses led to a marked reduction in TNF-α and IFN-γ levels, suggesting a dual role in modulating both innate and adaptive immune responses .

Case Study 2: Anticancer Activity

A series of experiments were conducted using human cancer cell lines to evaluate the antiproliferative effects of R-CMSPA. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an adjunctive treatment in oncology . Molecular docking studies further supported these findings by demonstrating favorable interactions with key enzymes involved in cancer cell proliferation.

Q & A

Q. What synthetic strategies are recommended for producing enantiomerically pure R-2-Amino-3-cyclopropylmethylsulfanyl-propionic acid?

- Methodological Answer: Enantiomeric purity can be achieved via chiral auxiliary-mediated synthesis or enzymatic resolution. For example, chiral chromatography (e.g., using polysaccharide-based columns) is effective for separating stereoisomers, as demonstrated in studies of structurally related amino acids like (S)-2-amino-2-phenylpropionic acid . Protecting groups (e.g., tert-butoxycarbonyl, BOC) may stabilize the cyclopropane ring during sulfanyl group coupling. Post-synthesis validation via circular dichroism (CD) spectroscopy or X-ray crystallography ensures stereochemical fidelity.

Q. Which analytical techniques are optimal for characterizing this compound and detecting synthetic impurities?

- Methodological Answer: High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection is recommended, using reference standards (e.g., EP-grade impurities listed in pharmacopeial guidelines) . Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves structural ambiguities, particularly for the cyclopropane and sulfanyl moieties.

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s conformational stability and biological target interactions?

- Methodological Answer: The cyclopropane group imposes torsional strain, restricting rotational freedom and potentially enhancing binding specificity to glutamate receptors (e.g., NMDA or AMPA subtypes). Computational docking studies (using software like AutoDock Vina) can model interactions with receptor binding pockets, while molecular dynamics simulations assess stability. Comparative studies with non-cyclopropane analogs (e.g., 3-mercapto-2-methylpropionic acid) reveal steric and electronic effects .

Q. How can researchers address contradictory data in pharmacological assays, such as variable receptor binding affinities?

- Methodological Answer: Contradictions may arise from impurities (e.g., stereoisomers or byproducts) or assay conditions (e.g., pH, ion concentration). Orthogonal analytical techniques (e.g., HPLC-MS for purity, patch-clamp electrophysiology for functional receptor activity) should be combined. Standardized reference materials (e.g., NIST-validated compounds) and rigorous statistical validation (e.g., ANOVA for inter-lab variability) are critical .

Q. What computational approaches predict the ADMET properties of this compound, and how are they validated?

- Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models and tools like SwissADME predict absorption, distribution, and toxicity. Key descriptors include logP (lipophilicity) and polar surface area (PSA), derived from SMILES strings (e.g., CC(CS)C(=O)O for structural analogs) . Experimental validation via in vitro assays (e.g., Caco-2 permeability or cytochrome P450 inhibition) aligns computational outputs with empirical data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.